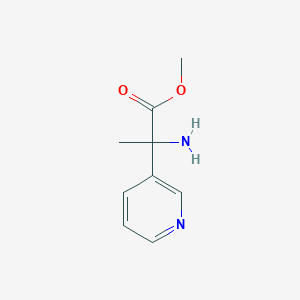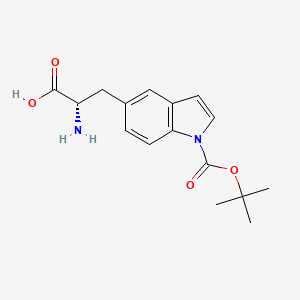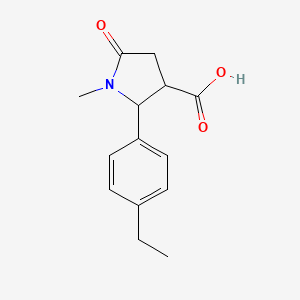![molecular formula C14H18N2O2 B13004547 Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl((1R,3R,6S)-7-azabicyclo[410]heptan-3-yl)carbamate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (1R,3R,6S)-7-azabicyclo[4.1.0]heptane-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carboxylate, while reduction may produce benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)methanol .
Wissenschaftliche Forschungsanwendungen
Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or as a drug delivery agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1R,3R,6S)-7-oxabicyclo[4.1.0]heptan-3-yl)-2,2,2-trifluoroacetamide: Similar bicyclic structure but with different functional groups.
tert-Butyl((1R,3R,6S)-7-oxabicyclo[4.1.0]heptan-3-yl)carbamate: Similar structure with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate is unique due to its specific bicyclic structure and the presence of both benzyl and carbamate functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
benzyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-9-10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)16-12/h1-5,11-13,16H,6-9H2,(H,15,17)/t11-,12+,13-/m1/s1 |
InChI-Schlüssel |
RBUNNXOTTQFVFR-FRRDWIJNSA-N |
Isomerische SMILES |
C1C[C@H]2[C@H](N2)C[C@@H]1NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC2C(N2)CC1NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


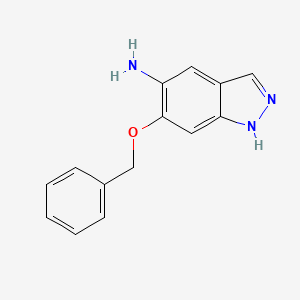


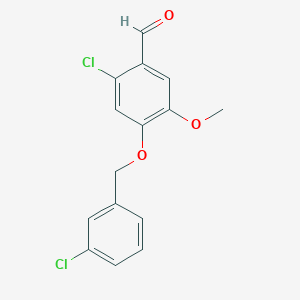
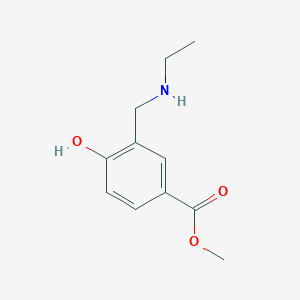
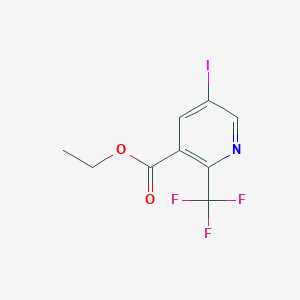
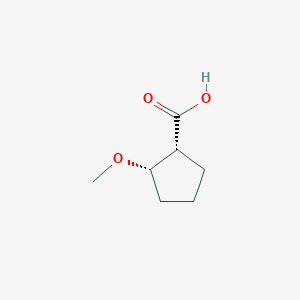

![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)

![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
